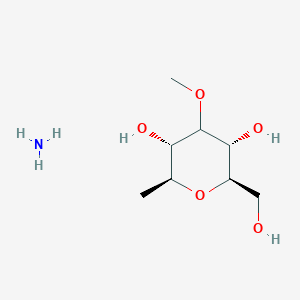
azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are then subjected to various chemical transformations, such as hydroxylation, methylation, and methoxylation, under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of advanced techniques such as chromatography and crystallization to purify the compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its diverse mechanisms of action.
Comparison with Similar Compounds
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substitution patterns of the functional groups.
Other oxane derivatives: Compounds with the oxane ring structure but different functional groups, such as hydroxyl, methoxy, or methyl groups, can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H19NO5 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C8H16O5.H3N/c1-4-6(10)8(12-2)7(11)5(3-9)13-4;/h4-11H,3H2,1-2H3;1H3/t4-,5+,6-,7+,8?;/m0./s1 |
InChI Key |
MHOWZJHRQQYJNE-PBNPHNCBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C([C@@H]([C@H](O1)CO)O)OC)O.N |
Canonical SMILES |
CC1C(C(C(C(O1)CO)O)OC)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















